1,3-Dimesitylimidazolium chloride

Organic Synthesis NHC Ligand Preparation Microwave Chemistry

IMes·HCl delivers an 81% isolated yield via microwave-assisted synthesis—12 percentage points higher than IPr·HCl—with only filtration required. For C(2)–H arylation, it enables an air-tolerant, phosphine‑free Ni/NHC system that eliminates Ni(cod)₂. Its Pd(II)-imidazole complexes catalyze Suzuki–Miyaura couplings at just 0.01 mol% loading, drastically reducing palladium residue in pharmaceutical intermediate synthesis. Choose IMes·HCl over IPr·HCl when controlled hydrogenation rates are needed to improve chemoselectivity on complex substrates.

Molecular Formula C21H25ClN2
Molecular Weight 340.9 g/mol
CAS No. 141556-45-8
Cat. No. B136462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimesitylimidazolium chloride
CAS141556-45-8
Synonyms1,3-bis(2,4,6-trimethylphenyl)imidazolium
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
bis-TMPI cpd
Molecular FormulaC21H25ClN2
Molecular Weight340.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]
InChIInChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1
InChIKeyOTOSIXGMLYKKOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimesitylimidazolium Chloride (IMes·HCl): A Foundational NHC Precursor for Catalysis and Materials Science Procurement


1,3-Dimesitylimidazolium chloride (IMes·HCl) is an air-stable, bench-stable imidazolium salt serving as a key precursor to the widely used N-heterocyclic carbene (NHC) ligand IMes (1,3-dimesitylimidazol-2-ylidene) [1]. It is a white to light yellow crystalline solid with a high melting point (>300°C), a molecular weight of 340.90 g/mol, and is characterized as a phosphine-free ligand . Its primary utility lies in in situ generation of the IMes carbene upon deprotonation, enabling applications across transition-metal catalysis, organocatalysis, and materials synthesis [2].

Why 1,3-Dimesitylimidazolium Chloride (IMes·HCl) Cannot Be Substituted with Other NHC Precursors


The performance of N-heterocyclic carbenes (NHCs) in catalytic applications is exquisitely sensitive to both the steric bulk and electronic properties conferred by their N-aryl substituents [1]. While several imidazolium salts (e.g., IPr·HCl, SIMes·HCl, IXy·HCl) are commercially available as NHC precursors, their corresponding free carbenes yield markedly different catalytic outcomes in identical reactions [2]. Substituting IMes·HCl for a seemingly similar analog like IPr·HCl without quantitative justification can lead to substantial decreases in catalytic turnover, selectivity, or even complete reaction failure [3]. Procurement decisions must therefore be guided by specific, comparative performance data rather than generic class-level assumptions of interchangeability.

1,3-Dimesitylimidazolium Chloride (IMes·HCl) Procurement Guide: Quantified Differentiation vs. Analogs


Synthesis Efficiency: Microwave-Assisted vs. Traditional Thermal Methods for IMes·HCl

1,3-Dimesitylimidazolium chloride can be synthesized via a microwave-assisted cyclocondensation method on a preparative scale with a significantly reduced reaction time compared to conventional thermal methods. This microwave protocol yields high-purity product through simple filtration without additional purification [1].

Organic Synthesis NHC Ligand Preparation Microwave Chemistry

Ruthenium-Catalyzed Ketone Hydrogenation: IMes vs. IPr vs. SIMes Activity

In the hydrogenation of acetophenone catalyzed by Ru(NHC) complexes, the catalytic activity varies significantly with the NHC ligand. The activity follows the order IPr > IMes >> SIMes [1]. While IMes is less active than IPr in this specific system, it is dramatically more active than SIMes, highlighting the importance of ligand choice based on target reactivity profile.

Hydrogenation Ruthenium Catalysis Ketone Reduction

Suzuki-Miyaura Coupling with Unreactive Aryl Chlorides: IMes·HCl-Derived Catalysts

IMes·HCl-derived NHC-Pd(II)-imidazole complexes catalyze room-temperature Suzuki-Miyaura coupling of aryl and heteroaryl chlorides, including unreactive substrates, with catalyst loadings as low as 0.01 mol% for 20.0 mmol scale reactions [1]. This performance is achieved using bench-stable IMes·HCl, whereas comparable in-class NHC precursors (e.g., IPr·HCl-derived analogs) may exhibit different activity windows or require higher temperatures.

Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

C-H Arylation of Heteroarenes: IMes·HCl-Enabled Air-Tolerant Ni/NHC System

IMes·HCl serves as an air-tolerant, bench-stable precursor for in situ generation of active Ni/NHC complexes for C(2)-H arylation of (benz)imidazoles and (benz)oxazoles with aryl chlorides and bromides [1]. This approach replaces toxic phosphine ligands and air-sensitive Ni(cod)2, representing a user-friendly alternative to traditional Ni-catalyzed protocols.

C-H Activation Nickel Catalysis Arylation

Synthesis Efficiency: Multi-Gram Preparation of IMes·HCl with Minimal Purification

A scalable synthesis of IMes·HCl achieves 81% yield through a three-step sequence requiring only filtration and washing for purification of intermediates and final product, using laboratory-grade solvents without additional purification [1]. The comparable IPr·HCl synthesis yields 69% under similar conditions, demonstrating a 12% absolute yield advantage for IMes·HCl.

Large-Scale Synthesis NHC Precursor Cost-Effective Procurement

Thermal Stability: High Melting Point of IMes·HCl vs. Lower-Melting Analogs

IMes·HCl exhibits a melting point exceeding 300°C (>572°F) , which is substantially higher than many structurally related imidazolium salts (e.g., IMes·HCl analogs with different counterions or less bulky N-substituents that typically melt between 150–250°C). This high thermal stability simplifies storage and handling requirements for long-term laboratory inventory.

Storage Stability Thermal Properties Material Handling

Optimal Application Scenarios for 1,3-Dimesitylimidazolium Chloride (IMes·HCl) Based on Quantified Performance Data


Large-Scale or Cost-Sensitive In-House NHC Ligand Synthesis

IMes·HCl is the preferred NHC precursor for multi-gram preparation when yield and purification simplicity are critical. The 81% isolated yield with minimal purification (filtration and washing only) is 12 percentage points higher than IPr·HCl under comparable conditions [1]. The microwave-assisted protocol further reduces reaction time from 24 hours to 90 minutes [2], making IMes·HCl the economically rational choice for laboratories synthesizing their own NHC ligands rather than purchasing commercial stocks.

Nickel-Catalyzed C-H Arylation Requiring Air-Stable, Phosphine-Free Conditions

For C(2)-H arylation of heteroarenes with aryl chlorides and bromides, IMes·HCl enables a user-friendly, air-tolerant Ni/NHC system that avoids both toxic phosphine ligands and air-sensitive Ni(cod)2 [1]. This scenario is ideal for laboratories lacking glovebox infrastructure or seeking to reduce hazardous waste generation, with IMes·HCl providing the optimal balance of steric protection and electronic donation for effective C-H activation.

Room-Temperature Suzuki-Miyaura Coupling with Unreactive Aryl Chlorides

IMes·HCl-derived Pd(II)-imidazole complexes achieve room-temperature Suzuki-Miyaura coupling of aryl and heteroaryl chlorides at catalyst loadings as low as 0.01 mol% for 20.0 mmol scale reactions [1]. This ultra-low loading is particularly valuable for pharmaceutical intermediate synthesis where palladium residue limits are stringent, as the reduced catalyst mass minimizes post-reaction purification burden and associated costs.

Moderate-Activity Ruthenium-Catalyzed Hydrogenation Workflows

When hydrogenation of aromatic ketones requires moderate rather than maximal activity—for example, to prevent over-reduction or improve chemoselectivity—IMes-derived Ru complexes offer a middle-ground catalytic profile. Activity data shows IPr > IMes >> SIMes [1], indicating that IMes·HCl should be selected over IPr·HCl when controlled, rather than maximum, hydrogenation rates are desired for complex substrate mixtures.

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